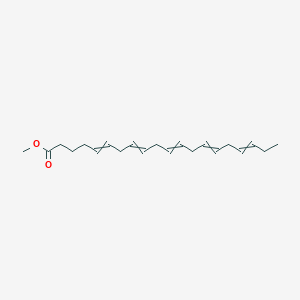
(5Z,8Z,11Z,14Z,17Z)-Methyl icosa-5,8,11,14,17-pentaenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z,8Z,11Z,14Z,17Z)-Methyl icosa-5,8,11,14,17-pentaenoate is a long-chain polyunsaturated fatty acid methyl ester. It is derived from eicosapentaenoic acid, which is an omega-3 fatty acid commonly found in fish oil. This compound is known for its significant role in various biological processes and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z,11Z,14Z,17Z)-Methyl icosa-5,8,11,14,17-pentaenoate typically involves the esterification of eicosapentaenoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium methoxide. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the transesterification of fish oil, which contains eicosapentaenoic acid. The process involves the use of methanol and a catalyst, typically an alkali such as sodium hydroxide, under controlled temperature and pressure conditions to yield the desired methyl ester.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z,8Z,11Z,14Z,17Z)-Methyl icosa-5,8,11,14,17-pentaenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form the corresponding saturated methyl ester.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated methyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5Z,8Z,11Z,14,17Z)-Methyl icosa-5,8,11,14,17-pentaenoate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of omega-3 fatty acids.
Biology: It is studied for its role in cell membrane structure and function.
Medicine: It has potential therapeutic applications in the treatment of cardiovascular diseases, inflammation, and metabolic disorders.
Industry: It is used in the formulation of dietary supplements and functional foods.
Wirkmechanismus
The mechanism of action of (5Z,8Z,11Z,14,17Z)-Methyl icosa-5,8,11,14,17-pentaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the biosynthesis of eicosanoids, which are signaling molecules that play a crucial role in inflammation and other physiological processes. The molecular targets include enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of eicosanoids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (5Z,8Z,11Z,14,17Z)-icosapentaenoate: An ethyl ester derivative of eicosapentaenoic acid with similar biological properties.
(5Z,8Z,11Z,14,17Z)-Icosapentaenoic acid: The free acid form of the compound, which is also an omega-3 fatty acid.
Docosahexaenoic acid methyl ester: Another omega-3 fatty acid methyl ester with similar applications.
Uniqueness
(5Z,8Z,11Z,14,17Z)-Methyl icosa-5,8,11,14,17-pentaenoate is unique due to its specific configuration and the presence of multiple double bonds, which confer distinct biological activities and therapeutic potential. Its methyl ester form enhances its stability and bioavailability compared to the free acid form.
Eigenschaften
Molekularformel |
C21H32O2 |
|---|---|
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
methyl icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3 |
InChI-Schlüssel |
QWDCYFDDFPWISL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



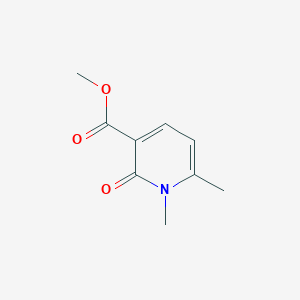
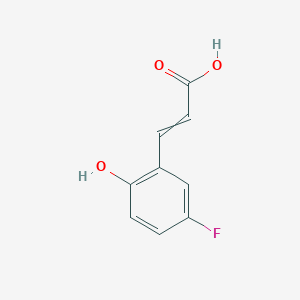
![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12443485.png)
![N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}](/img/structure/B12443492.png)
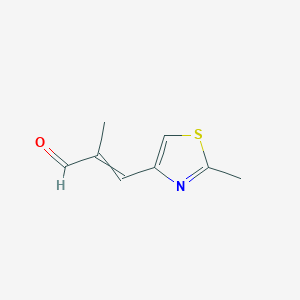
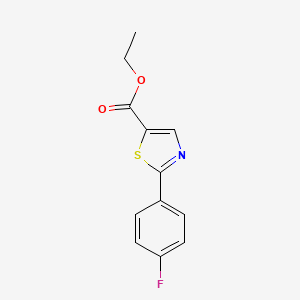
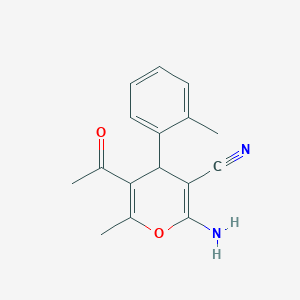

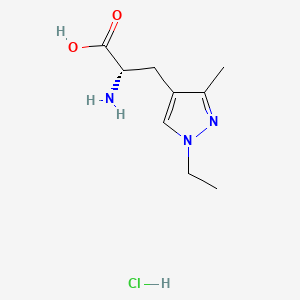
![1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12443527.png)
![[1-(3-Chloropropyl)piperidin-4-yl]methanol](/img/structure/B12443528.png)

![1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12443540.png)
